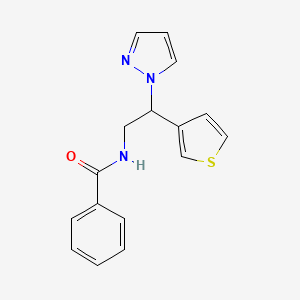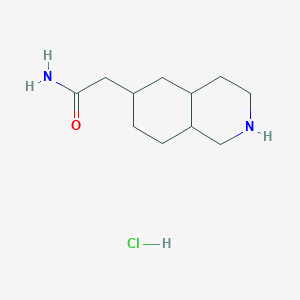
2-(1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-6-yl)acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-6-yl)acetamide;hydrochloride is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Structural Aspects and Properties
Research has delved into the structural aspects of amide-containing isoquinoline derivatives, exploring their interactions with various acids and their potential to form crystalline solids or gels. These studies have implications for the development of novel materials with specific fluorescence characteristics and applications in material science (Karmakar, Sarma, & Baruah, 2007).
Antimalarial Activity
Compounds related to isoquinoline derivatives have shown significant antimalarial activity, underscoring the potential of such structures in the development of new antimalarial agents. Quantitative structure-activity relationships studies have contributed to understanding how modifications in the molecular structure can enhance antimalarial potency (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates highlight the potential of isoquinoline derivatives in combating microbial infections. These compounds have demonstrated significant inhibition of bacterial and fungal growth, offering a path toward new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Catalytic Applications
Research into chiral Pt(II)/Pd(II) pincer complexes with isoquinoline derivatives has unveiled their utility in catalytic asymmetric reactions. Such studies are pivotal for advancing synthetic chemistry, particularly in developing enantioselective synthesis processes (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).
Neuroprotective and Antiviral Effects
A novel anilidoquinoline derivative has been synthesized and evaluated for its efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This indicates the potential of such compounds in treating viral encephalitis, providing a foundation for further drug development (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Luminescence Applications
Studies on ytterbium complexes related to isoquinoline derivatives have explored their near-infrared (NIR) luminescence properties. These findings have implications for the development of materials for optical applications, including sensors and imaging (Wang, Li, Chen, Zhang, Sun, & Yan, 2016).
properties
IUPAC Name |
2-(1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-11(14)6-8-1-2-10-7-13-4-3-9(10)5-8;/h8-10,13H,1-7H2,(H2,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRYQLGUSXPLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2CC1CC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinolin-6-yl)acetamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)

![N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2956101.png)

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2956104.png)
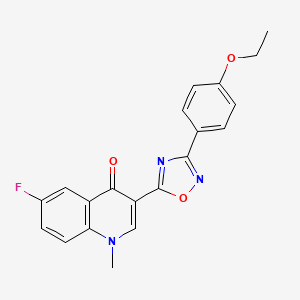

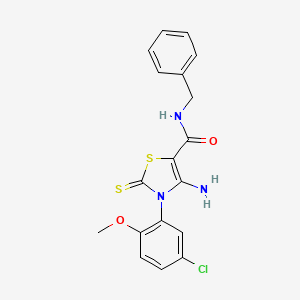
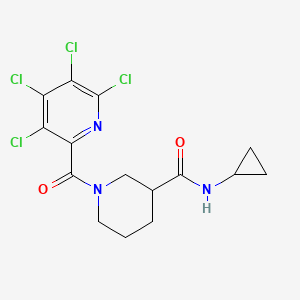

![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)


